Guanosin, 6-O-Ethyl-

Übersicht

Beschreibung

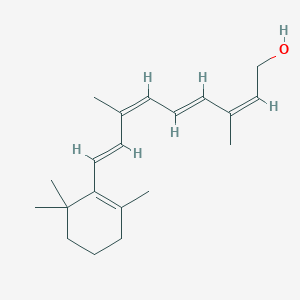

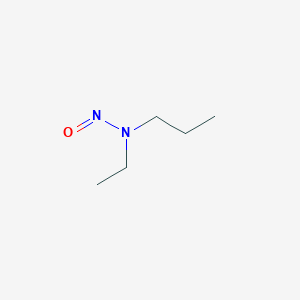

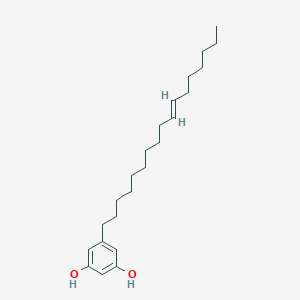

Guanosine, 6-O-ethyl- is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biochemical processes.

Wissenschaftliche Forschungsanwendungen

Guanosine, 6-O-ethyl- has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs and biologically active compounds.

Biology: The compound has been studied for its potential neuroprotective properties and its role in reducing neuroinflammation and oxidative stress.

Medicine: Guanosine derivatives, including Guanosine, 6-O-ethyl-, are being explored for their potential in cancer therapy and as antiviral agents.

Industry: The compound is used in the production of pharmaceuticals and as a raw material for food additives.

Wirkmechanismus

Target of Action

Guanosine, a purine nucleoside, is known to interact with several targets in the body. Its primary targets include the adenosine receptors , specifically the A1 and A2A receptors . These receptors are part of the G-protein-coupled receptors (GPCRs) family and play a crucial role in various physiological processes .

Mode of Action

Guanosine interacts with its targets, primarily the adenosine receptors, to mediate several cellular processes. It has been shown that the effects of guanosine on cell proliferation are dependent on the increase in cyclic AMP (cAMP) levels . Moreover, guanosine’s interaction with GPCR heteromerization and its effects on adenosine A1R-A2AR heteromers could open new therapeutic approaches toward purinergic signaling .

Biochemical Pathways

Guanosine is involved in several biochemical pathways. It is necessary for the maintenance of important intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetics of guanosine involves its absorption, distribution, metabolism, and excretion (ADME). Guanosine is rapidly cleared from the blood and transferred to tissues after administration . The mean plasma half-lives at the α and β phases were found to be approximately 0.091 and 6.86 hours, respectively . Most of the drug metabolism is achieved by glucuronidation .

Result of Action

Guanosine exerts protective effects in several models of neurotoxicity or neurological disorders. It acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival . It also presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . Furthermore, guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function .

Action Environment

The action of guanosine can be influenced by various environmental factors. For instance, it is released in the brain under physiological conditions and even more during pathological events, reducing neuroinflammation, oxidative stress, and excitotoxicity . The neurobiological properties of guanosine seem to involve the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system .

Biochemische Analyse

Biochemical Properties

Guanosine, 6-O-ethyl- is likely to interact with various enzymes, proteins, and other biomolecules in the body. Guanosine, the parent compound, is known to interact with several intracellular signaling pathways and has a close interaction with the adenosinergic system . This suggests that Guanosine, 6-O-ethyl- may also interact with similar pathways and systems, influencing biochemical reactions.

Cellular Effects

Guanosine, the parent compound, is known to exert neuroprotective properties, reducing neuroinflammation, oxidative stress, and excitotoxicity, as well as exerting trophic effects in neuronal and glial cells . It is plausible that Guanosine, 6-O-ethyl- may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Guanosine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that Guanosine, 6-O-ethyl- may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

Guanosine has been shown to have protective effects in several in vitro and/or in vivo experimental models of central nervous system diseases

Dosage Effects in Animal Models

Guanosine has been shown to exert neuroprotective effects in several animal models of neurotoxicity or neurological disorders

Metabolic Pathways

Guanosine is known to be a key substrate for the biosynthesis of guanosine 5’-diphosphate (GDP)-l-fucose . It is plausible that Guanosine, 6-O-ethyl- may be involved in similar metabolic pathways.

Transport and Distribution

Guanosine triphosphatases, which process guanosine triphosphate, are known to operate in signal transduction, protein synthesis, intracellular transport of vesicles, translocation of proteins across cellular membranes, and organization of the cytoskeleton and cell adhesion plaques . It is plausible that Guanosine, 6-O-ethyl- may be transported and distributed in a similar manner.

Subcellular Localization

Guanosine and its derivatives are essential constituents of all living cells, exerting intracellular and extracellular signaling roles in diverse physiological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 6-O-ethyl- typically involves the protection of the hydroxyl groups on the ribose moiety, followed by the selective ethylation of the 6-O position on the guanine base. One effective method for the preparation of O6-substituted guanosine derivatives involves the use of stannylated intermediates . The reaction conditions often include the use of strong bases and protecting groups to ensure selective modification.

Industrial Production Methods

Industrial production of Guanosine, 6-O-ethyl- may involve large-scale chemical synthesis using automated oligonucleotide synthesizers. These methods allow for the precise control of reaction conditions and the efficient production of the compound in high yields .

Analyse Chemischer Reaktionen

Types of Reactions

Guanosine, 6-O-ethyl- can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its properties.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized guanosine derivatives, while substitution reactions can yield various functionalized guanosine compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Guanosine: The parent compound, guanosine, is a purine nucleoside involved in numerous biochemical processes.

7-Methylguanosine: This compound is a modified form of guanosine with a methyl group at the 7-position, commonly found in mRNA cap structures.

2’-O-Methylguanosine: Another derivative of guanosine, this compound has a methyl group at the 2’-O position on the ribose moiety.

Uniqueness

Guanosine, 6-O-ethyl- is unique due to its specific ethylation at the 6-O position, which can confer distinct biological activities and chemical properties compared to other guanosine derivatives. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMNBCLMSGJHTI-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960304 | |

| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39708-01-5 | |

| Record name | Guanosine, 6-O-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039708015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

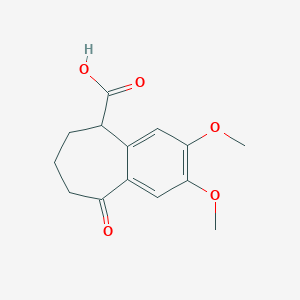

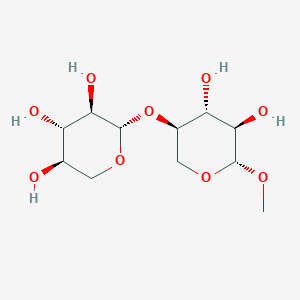

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)

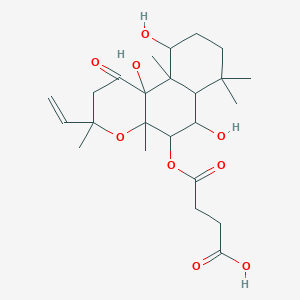

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)